Methyl 8-methylnona-4,8-dienoate is an organic compound with the molecular formula and a molecular weight of approximately 182.26 g/mol. It is classified as an ester, specifically a methyl ester of a conjugated diene, which features a unique arrangement of double bonds that contributes to its reactivity and potential applications in various fields.
This compound can be sourced from chemical suppliers and is often used in research settings. Its CAS number is 92912-10-2, which helps in identifying it in various chemical databases and literature.
Methyl 8-methylnona-4,8-dienoate falls under the category of organic compounds, specifically within the subcategories of esters and dienes. It is characterized by the presence of multiple double bonds (conjugated system) and an ester functional group.
The synthesis of methyl 8-methylnona-4,8-dienoate can be achieved through several methods, commonly involving the reaction of appropriate starting materials under controlled conditions. One notable method includes:
Technical details regarding specific reaction conditions (temperature, pressure, duration) are crucial for optimizing yield and purity.
Methyl 8-methylnona-4,8-dienoate has a complex structure characterized by:
The structural representation can be summarized as follows:
The InChI key for this compound is JYQZJNZJXKZCPO-UHFFFAOYSA-N, which provides a unique identifier for database searches. The canonical SMILES notation is CC(C)CCCC=CC=C(OC)C(=O)O.
Methyl 8-methylnona-4,8-dienoate can participate in various chemical reactions due to its functional groups:
Technical details such as reaction mechanisms and conditions are crucial for understanding these transformations.
The mechanism of action for methyl 8-methylnona-4,8-dienoate involves its ability to interact with biological systems due to its conjugated double bonds:
Data on specific targets or pathways affected by this compound would enhance understanding but may require further empirical studies.
The compound exhibits typical reactivity associated with esters and conjugated dienes:
Relevant data from studies may provide deeper insights into specific physical properties under varying conditions.
Methyl 8-methylnona-4,8-dienoate has several scientific uses:
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2